molecular formula C16H12FN3O2S B11359808 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide

Cat. No.: B11359808
M. Wt: 329.4 g/mol
InChI Key: HFSHCCMQCXJPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide is a synthetic compound featuring a 1,2,4-thiadiazole core, a heterocycle known for its significant role in medicinal chemistry. Compounds based on the 1,2,4-thiadiazole scaffold are investigated for their potential to interact with various biological targets. Specifically, structurally similar analogues have been identified as potent and selective antagonists for human adenosine A3 receptors, which are G-protein coupled receptors (GPCRs) implicated in conditions like ischemia, cancer, and inflammatory diseases . Other research into thiadiazole derivatives highlights their potential as agonists for the secretin receptor, another GPCR with therapeutic relevance for cardiovascular, gastrointestinal, and metabolic disorders . The integration of the 4-fluorophenyl moiety and the methoxybenzamide group is a common strategy in drug design to fine-tune properties such as binding affinity, metabolic stability, and membrane permeability. This compound is intended for research applications, including as a building block in synthetic chemistry, a candidate in high-throughput screening assays, or a tool compound for investigating GPCR signaling pathways. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C16H12FN3O2S/c1-22-13-5-3-2-4-12(13)15(21)19-16-18-14(20-23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,19,20,21)

InChI Key

HFSHCCMQCXJPQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide begins with the construction of the 1,2,4-thiadiazole core. This step typically employs cyclocondensation reactions between thiourea derivatives and carbonyl-containing intermediates. For example, 5-amino-1,3,4-thiadiazole-2-thiol serves as a common precursor, synthesized via refluxing thiosemicarbazide with a carbonyl compound in the presence of phosphorus oxychloride (POCl₃) .

Key Reaction Conditions :

  • Reagents : Thiosemicarbazide, POCl₃, and a carbonyl source (e.g., acetic acid derivatives).

  • Solvent : Ethanol or acetonitrile.

  • Temperature : Reflux (70–80°C).

  • Time : 4–8 hours.

The reaction mechanism involves the nucleophilic attack of the thiosemicarbazide sulfur on the carbonyl carbon, followed by cyclization facilitated by POCl₃’s dehydrating properties. The resulting thiadiazole intermediate is isolated via filtration and recrystallized from ethanol to achieve >85% purity .

Amide Bond Formation with 2-Methoxybenzoic Acid

The final step involves coupling the thiadiazole amine with 2-methoxybenzoic acid to form the target amide. Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) , are employed to activate the carboxylic acid .

Optimized Procedure :

  • Reagents : 3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine, 2-methoxybenzoic acid, EDC, HOBt.

  • Solvent : Acetonitrile or dichloromethane.

  • Temperature : Room temperature.

  • Time : 12–24 hours.

The reaction progress is monitored by thin-layer chromatography (TLC, Rf = 0.5 in ethyl acetate/hexane 1:1). Post-reaction, the mixture is diluted with ethyl acetate, washed with sodium bicarbonate and brine, and dried over anhydrous Na₂SO₄. Evaporation under reduced pressure yields a crude product, which is further purified via recrystallization (ethanol/water) to achieve >95% purity .

Purification and Characterization

Purification Methods :

  • Recrystallization : Ethanol or ethanol/water mixtures are used to remove unreacted starting materials.

  • Column Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) resolves intermediates.

Characterization Data :

  • Melting Point : 180–182°C .

  • 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.92 (m, 2H, Ar-H), 7.45–7.49 (m, 2H, Ar-H), 7.12–7.15 (m, 1H, Ar-H), 6.98–7.01 (m, 2H, Ar-H), 3.91 (s, 3H, OCH₃) .

  • HRMS (ESI) : m/z calcd. for C₁₆H₁₂FN₃O₂S [M+H]⁺: 329.0634; found: 329.0638 .

Yield Optimization and Challenges

Yield Improvements :

  • Thiadiazole Cyclization : Increasing POCl₃ stoichiometry (1.5 equiv) enhances cyclization efficiency to 90% .

  • Coupling Reaction : Using HOBt as an additive reduces racemization, improving amide yields to 85% .

Common Issues :

  • Byproduct Formation : Over-alkylation during fluorophenyl introduction is mitigated by controlled reagent addition.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may cause decomposition; acetonitrile is preferred .

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitution at multiple reactive sites:

Site Reagents/Conditions Products Mechanistic Notes
Thiadiazole C-5 positionAmines, thiols, or alcoholsDerivatives with modified substituents (e.g., alkyl/aryl-amino groups)Sulfur in the thiadiazole facilitates nucleophilic attack, stabilizing intermediates
Methoxy group (-OCH₃)HBr/HCl (acidic hydrolysis)2-Hydroxybenzamide derivatives Demethylation occurs via acid-catalyzed cleavage of the ether bond
4-Fluorophenyl ringStrong bases (e.g., NaOH/KOH)Dehalogenation products (if fluoride is displaced)Limited due to fluorine's strong C-F bond; requires harsh conditions

Oxidation Reactions

The thiadiazole ring and benzamide moiety undergo selective oxidation:

Target Group Oxidizing Agent Products Experimental Observations
Thiadiazole sulfurH₂O₂, mCPBASulfoxide/sulfone derivativesSulfoxidation occurs preferentially at S1 in the ring
Benzamide methyl etherKMnO₄ (alkaline conditions)Carboxylic acid derivativesRequires prolonged heating; moderate yields

Reduction Reactions

Reductive modifications are observed under specific conditions:

Target Group Reducing Agent Products Key Findings
Amide carbonylLiAlH₄Corresponding aminePartial reduction observed; competing side reactions noted
Thiadiazole ringH₂/Pd-CRing-opening to form thiol intermediatesRequires high-pressure conditions; low selectivity

Hydrolysis Reactions

Controlled hydrolysis reveals stability trends:

Conditions Reagents Products Kinetic Data
Acidic (HCl, reflux)H₂O/EtOH2-Methoxybenzoic acid + thiadiazole amineComplete cleavage after 6–8 hours
Alkaline (NaOH, 80°C)Aqueous NaOHSodium salt of benzamideRapid saponification (<2 hours); stable in basic media

Comparative Reactivity Table

The reactivity profile varies significantly compared to structural analogs:

Compound Substitution Oxidation Reduction Hydrolysis
N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamideHighModerateLowHigh
N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamideVery HighModerateModerateHigh
N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamideModerateHighLowModerate

Key trends:

  • Electron-withdrawing groups (e.g., -F, -Br) enhance substitution at the thiadiazole ring.

  • Methoxy position (ortho vs. meta) influences hydrolysis rates due to steric and electronic effects.

Mechanistic Insights

  • Thiadiazole Reactivity : The 1,2,4-thiadiazole ring’s electron-deficient nature promotes nucleophilic substitution at C-5, with sulfur acting as a leaving group.

  • Fluorophenyl Stability : The 4-fluorophenyl group resists electrophilic substitution but may undergo radical-mediated defluorination under UV light.

  • Amide Stability : The benzamide moiety remains intact under mild conditions but degrades via hydrolysis or reduction under extreme treatments .

Scientific Research Applications

Biological Applications

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide exhibits a range of biological activities that make it a candidate for further research in medicinal applications.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains and fungi. For instance, similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It has been evaluated against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiadiazole derivatives demonstrated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations compared to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

In a comparative study involving multiple compounds with similar structures, this compound was found to induce apoptosis in MCF7 cells through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can block their activity and prevent the growth of cancer cells . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on molecular features, substituent effects, and inferred bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Activities References
N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide (Target) C₁₆H₁₂FN₃O₂S 329.35 4-Fluorophenyl, 2-methoxybenzamide Potential enzyme inhibition (inferred)
N-{3-[1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide C₂₀H₁₇FN₆O₂S 424.45 Triazole + 3-fluoro-4-methylphenyl, 2-methoxy Enhanced steric bulk; possible improved binding
N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide C₁₃H₈FN₃O₂S 289.29 4-Fluorophenyl, furan-2-carboxamide Reduced molecular weight; altered π-π interactions
N-((4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide C₂₆H₂₅FN₄O₃S 492.56 Triazole-thioether, 4-ethoxyphenyl, 4-fluorobenzyl High molecular weight; potential solubility issues
N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide C₁₂H₈FN₃O₃ 261.21 Pyrimidinone, 2-fluorobenzamide Strong binding affinity (-9.0 kcal/mol)

Key Comparisons:

Core Heterocycle Modifications: The target compound’s 1,2,4-thiadiazole core is shared with ’s derivative but differs from ’s triazole-thiadiazole hybrid. Replacement of the thiadiazole with a pyrimidinone ring () reduces sulfur content but introduces keto groups, critical for hydrogen bonding in enzyme inhibition .

Substituent Effects: Fluorophenyl Group: Present in all compounds except , this group enhances electronegativity and metabolic stability. Methoxy vs. Ethoxy: The 2-methoxy group in the target compound offers moderate electron-donating effects compared to ’s 4-ethoxyphenyl, which may increase lipophilicity and membrane permeability .

Bioactivity Inferences: The pyrimidinone derivative () demonstrates strong binding affinity (-9.0 kcal/mol) to kynurenine formamidase, suggesting fluorinated benzamides are promising scaffolds for enzyme inhibition . Triazole-thiadiazole hybrids () exhibit higher molecular weights (>420 Da), which may limit blood-brain barrier penetration but improve protein-binding efficiency .

Synthetic Considerations :

  • IR and NMR data () confirm that tautomerism in triazole-thiones (e.g., C=S vs. S-H forms) influences reactivity. The target compound’s stable thiadiazole structure avoids such tautomeric complexity, simplifying synthesis .

Research Implications

  • Structure-Activity Relationship (SAR) : The 2-methoxybenzamide group in the target compound likely enhances π-stacking with aromatic residues in enzyme active sites, while the 4-fluorophenyl group improves binding via hydrophobic interactions.
  • Pharmacokinetics : Lower molecular weight analogs (e.g., ) may exhibit better bioavailability, whereas bulkier derivatives () could have prolonged half-lives due to increased protein binding.
  • Future Directions : Direct evaluation of the target compound’s enzyme inhibitory activity (e.g., against kynurenine formamidase) is warranted, given the success of fluorobenzamide analogs in virtual screening .

Biological Activity

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, characterization, and biological activities of this compound, including its anticancer properties and other therapeutic potentials.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorophenyl hydrazine with appropriate thioketones followed by acylation with 2-methoxybenzoic acid. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Numerous studies have reported the anticancer effects of thiadiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various human cancer cell lines:

  • Cytotoxicity against Cancer Cell Lines :
    • A study highlighted that several thiadiazole derivatives exhibited significant growth inhibition in lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cell lines .
    • In particular, a related compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating potent antiproliferative activity .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural components. For example:

  • The presence of electron-withdrawing groups such as fluorine enhances the anticancer activity by increasing lipophilicity and altering electronic properties .
  • The substitution pattern on the phenyl ring plays a critical role in modulating activity; compounds with specific substitutions have shown improved potency against various cancer types .

Case Studies

  • Study on Anticancer Efficacy : A recent investigation into a series of thiadiazole derivatives demonstrated that modifications at the C-5 position significantly impacted their inhibitory effects on cancer cell proliferation. The most active compounds were identified as having IC50 values ranging from 0.794 µM to 9 µM across different cell lines .
  • Comparative Analysis : Another study compared the efficacy of this compound with standard chemotherapeutics. Results indicated that certain derivatives exhibited comparable or superior activity against resistant cancer cell lines compared to established drugs like doxorubicin .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : Formation of the 1,2,4-thiadiazole core via cyclization of thioamides or thioureas with nitriles under oxidative conditions (e.g., using hydrogen peroxide or iodine).
  • Step 2 : Functionalization at the 5-position of the thiadiazole ring with a 4-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution.
  • Step 3 : Coupling the 2-methoxybenzamide moiety via amide bond formation using coupling agents like EDCI/HOBt or activated esters.
    Critical parameters include reaction temperature (60–100°C), solvent selection (DMF or THF), and catalyst choice (e.g., Pd for cross-couplings) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC/MS : Quantify purity (>95% typical) and confirm molecular weight.
  • NMR (¹H/¹³C) : Assign peaks to verify substituent positions (e.g., fluorine-induced splitting in aromatic regions).
  • X-ray crystallography : Resolve crystal structure to confirm stereoelectronic effects of the thiadiazole and methoxy groups (see analogous structures in ).
  • Elemental analysis : Validate empirical formula (e.g., C, H, N, S content).

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), given structural similarities to bioactive thiadiazoles .
  • Enzyme inhibition : Test against bacterial PPTase or human kinase targets using fluorogenic substrates or ADP-Glo™ assays.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole core synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves yield (85–90%) by enhancing cyclization efficiency .
  • Catalyst screening : Pd(OAc)₂/XPhos for Suzuki couplings reduces side-product formation (e.g., dehalogenation) .
  • Solvent optimization : Switch from DMF to acetonitrile reduces racemization during amide coupling .

Q. How to resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) to isolate contributions to bioactivity.
  • Target engagement assays : Use SPR or ITC to measure binding affinity for enzymes like PPTase, addressing discrepancies between in vitro and cellular activity .
  • Metabolic stability tests : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. What computational methods support the design of derivatives with enhanced potency?

  • Molecular docking : Probe interactions with PPTase active sites (e.g., hydrophobic pockets accommodating the thiadiazole ring) using AutoDock Vina.
  • QSAR modeling : Train models on IC₅₀ data from analogs to predict logP, polar surface area, and H-bond donors for improved permeability .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to optimize electronic effects of the methoxy group .

Q. How to address solubility challenges during in vivo studies?

  • Prodrug design : Introduce phosphate or acetate groups at the benzamide nitrogen for transient solubility enhancement.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
  • Co-solvent systems : Use 10% DMSO/90% saline for intravenous administration, ensuring <1% hemolysis in erythrocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.